

4-Nitropyrazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitropyrazole

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Abstract

This technical guide provides an in-depth overview of **4-Nitropyrazole**, a key heterocyclic compound with significant applications in the fields of energetic materials and pharmaceuticals. This document covers the historical context of its discovery and synthesis, detailed physicochemical properties, and comprehensive experimental protocols for its preparation. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

4-Nitropyrazole is a five-membered heterocyclic aromatic organic compound with the chemical formula $C_3H_3N_3O_2$. Structurally, it consists of a pyrazole ring substituted with a nitro group at the C4 position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules.^{[1][2]} Its importance is underscored by its application in the development of high-energy materials, where the nitro group contributes to the energetic properties of the final compounds.^{[3][4]} Furthermore, **4-Nitropyrazole** is a valuable precursor in the pharmaceutical industry, notably in the synthesis of LRRK2 (Leucine-rich repeat kinase 2) inhibitors, which are being investigated as potential therapeutic agents for Parkinson's disease.^{[4][5]}

History and Discovery

The synthesis of nitropyrazoles, including **4-Nitropyrazole**, has been a subject of interest for over a century due to their potential applications. Early methods for the synthesis of **4-Nitropyrazole** primarily involved the direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid. This traditional method, while effective, often resulted in modest yields and the formation of isomeric byproducts.^{[3][4]}

A significant advancement in the synthesis of **4-Nitropyrazole** was the development of a "one-pot, two-step" method. This improved process involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum).^{[3][6]} This optimized method offers a substantially higher yield and greater efficiency compared to earlier approaches.^[3] Over the years, other synthetic strategies have been explored, including the rearrangement of N-nitropyrazole and the nitration of substituted pyrazoles like 4-iodopyrazole.^{[3][7]} These developments have made **4-Nitropyrazole** more accessible for research and industrial applications.

Physicochemical Properties

4-Nitropyrazole is a white to pale yellow crystalline solid at room temperature.^{[8][9]} It is sparingly soluble in water but shows good solubility in various organic solvents.^{[9][10]} A summary of its key quantitative properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[4][9]
Molecular Weight	113.076 g/mol	[9][11]
Melting Point	160-164 °C	[4][11]
Boiling Point	323-334 °C at 760 mmHg	[4][11]
Density	1.552 - 1.6 g/cm ³	[8][11][12]
pKa	9.63 ± 0.50 (Predicted)	[4][9]
Flash Point	155.8 °C	[8][11]
λ _{max}	317 nm (in Ethanol)	[4][9]
Crystal System	Triclinic	[6][13]
Space Group	P-1	[6][13]
Cell Parameters	a=8.0329 Å, b=9.6305 Å, c=9.9036 Å	[6][13]
α=74.393°, β=81.560°, γ=83.196°	[6][13]	

Synthesis of 4-Nitropyrazole: Experimental Protocols

Several methods for the synthesis of **4-Nitropyrazole** have been reported. The following sections provide detailed experimental protocols for two key methods: the traditional direct nitration and the more efficient one-pot, two-step synthesis.

Direct Nitration of Pyrazole

This method involves the direct nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

- In a reaction vessel, pyrazole (8.5 g) is carefully mixed with concentrated sulfuric acid (15 cm³) that has been pre-cooled to 0°C.[5]
- To this mixture, cold concentrated nitric acid (18 cm³, density = 1.4 g/mL) is added slowly while maintaining the temperature in an ice-salt bath.[5]
- The reaction mixture is then heated under reflux for 3 hours.[5]
- After cooling to room temperature, an additional nitration mixture (6 cm³ concentrated sulfuric acid and 6 cm³ nitric acid) is added dropwise.[5]
- The mixture is heated under reflux again for another 3 hours.[5]
- After cooling and standing overnight, the reaction solution is poured slowly into ice (80 g).[5]
- The resulting precipitate is collected by filtration under reduced pressure.[5]
- The solid is washed sequentially with cold water and cold ethanol.[5]
- The crude product is purified by recrystallization from toluene to yield **4-Nitropyrazole** as a white solid. The reported yield for this method is approximately 56%. [5]

One-Pot, Two-Step Synthesis of 4-Nitropyrazole

This optimized method provides a higher yield and is more efficient than the traditional direct nitration.

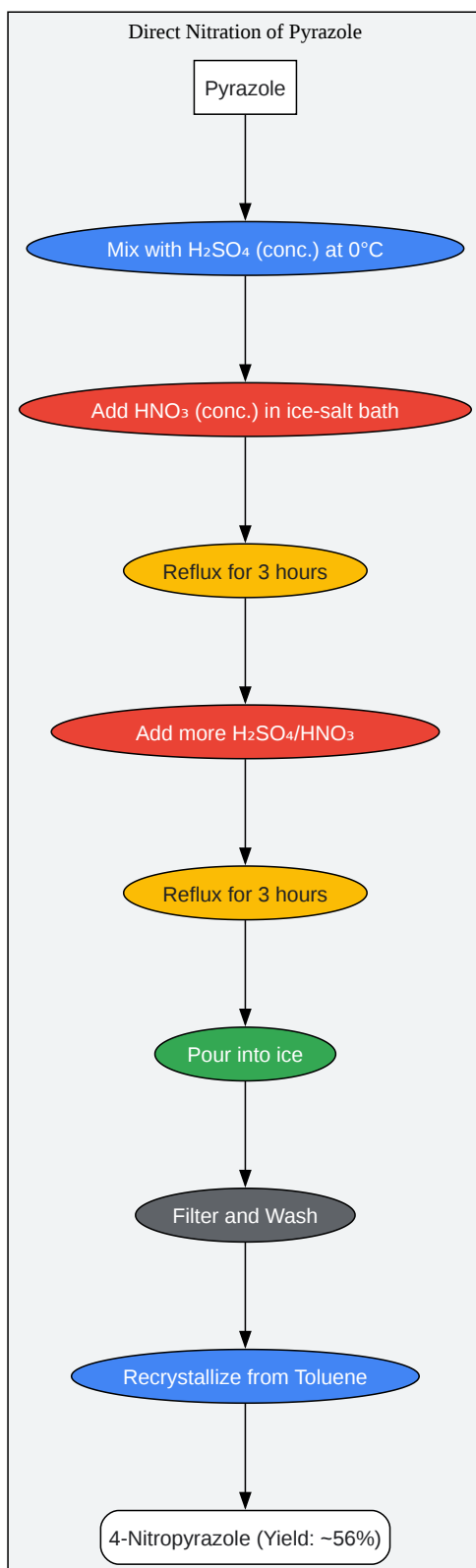
Experimental Protocol:

- Step 1: Formation of Pyrazole Sulfate. In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.[1]
- Step 2: Nitration. Prepare a nitrating mixture by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to a flask containing fuming sulfuric acid (oleum) while stirring in an ice-water bath, maintaining the temperature between 0 and 10°C.[1][3]
- Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.

- Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.[1][3]
- Continue stirring at 50°C for 1.5 hours.[1][3]
- After the reaction is complete, pour the mixture onto crushed ice.[1]
- Collect the precipitated white solid by filtration and wash with ice water.[3]
- The product is dried under vacuum. Further purification can be achieved by recrystallization from an ethyl ether/hexane mixture. The reported yield for this optimized method is 85%.[3]

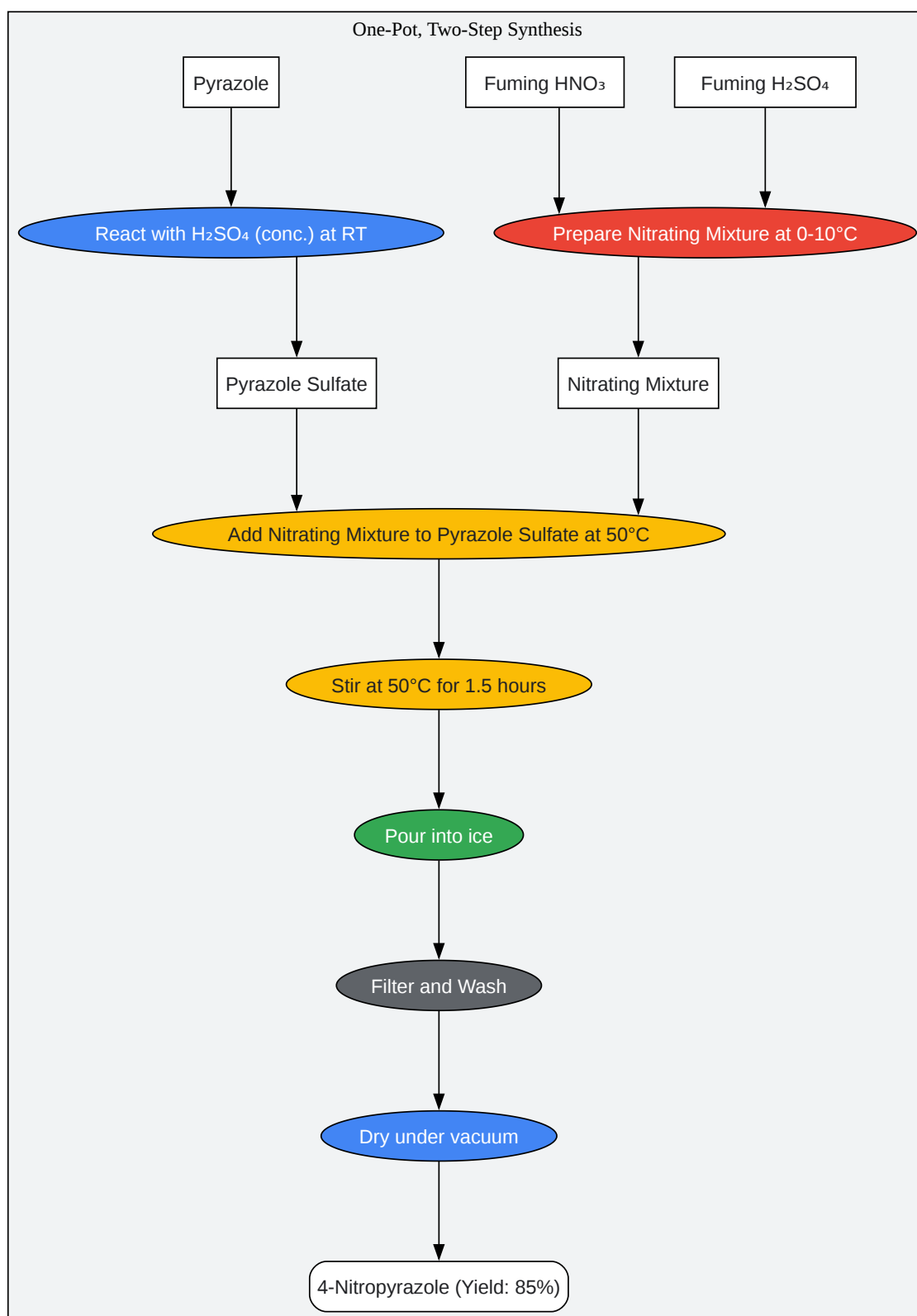
Synthetic Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis of **4-Nitropyrazole**.



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Figure 1: Workflow for the direct nitration of pyrazole.



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Figure 2: Workflow for the one-pot, two-step synthesis of **4-Nitropyrzazole**.

Applications

4-Nitropyrazole is a versatile intermediate with applications in several areas of chemical research and development:

- **Energetic Materials:** It serves as a precursor for the synthesis of more complex, high-energy-density materials.[3][4] The nitro group is a key functional group that imparts energetic properties to these compounds.[14]
- **Pharmaceuticals:** **4-Nitropyrazole** is a vital building block in the synthesis of various pharmaceutical compounds.[4][5] A notable application is in the development of LRRK2 inhibitors for potential use in the treatment of Parkinson's disease.[5] It is also used in the synthesis of compounds with potential antiviral, antifungal, and antitumor activities.[5]
- **Agrochemicals:** There is ongoing research into the use of nitropyrazoles as intermediates in the formulation of agrochemicals such as fungicides, herbicides, and insecticides.[2][10]
- **Organic Synthesis:** Due to its reactivity, **4-Nitropyrazole** is a useful intermediate in a wide range of organic synthesis reactions for the creation of various substituted pyrazole derivatives.[3][9]

Conclusion

4-Nitropyrazole is a compound of significant interest due to its role as a versatile intermediate in the synthesis of both energetic materials and pharmaceutically active compounds. The development of more efficient synthetic routes, such as the one-pot, two-step method, has greatly improved its accessibility. This technical guide provides a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers, scientists, and professionals in drug development and materials science. The detailed experimental protocols and workflow diagrams aim to facilitate the practical application of this knowledge in a laboratory setting.

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